2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide
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Overview
Description
2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H12ClFN4O2S3 and its molecular weight is 478.96. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation : Research has highlighted the synthesis and characterization of novel quinazolinone, thienopyrimidine, and pyrimidinone derivatives with significant anti-inflammatory, analgesic, antitumor, antimicrobial, and antiasthma properties. For instance, Farag et al. (2012) synthesized novel 4(3H)-quinazolinone derivatives demonstrating potential anti-inflammatory and analgesic activities. Similarly, Hafez and El-Gazzar (2017) evaluated new thienotriazolopyrimidine derivatives for their antitumor activities against several human cancer cell lines, showing effects comparable to doxorubicin (Farag et al., 2012); (Hafez & El-Gazzar, 2017).
Mechanism of Action and Drug Development : Other studies focus on understanding the mechanism of action of these compounds and developing them into potential therapeutic agents. For example, Dollé et al. (2008) discussed the radiosynthesis of a selective radioligand based on pyrazolopyrimidineacetamide for imaging the translocator protein with PET, showcasing the utility of such derivatives in diagnostic imaging (Dollé et al., 2008).
Antimicrobial and Antitumor Activities : The research also extends to the antimicrobial and antitumor efficacy of these compounds. El Azab et al. (2015) synthesized novel thiazolidinone derivatives containing the thienopyrimidinone moiety, which displayed promising antimicrobial activity against various bacterial and fungal strains. This highlights the potential of such compounds in developing new antimicrobial agents (El Azab & Abdel-Hafez, 2015).
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation, EGFR initiates a signal transduction cascade that leads to DNA synthesis and cell proliferation.
Mode of Action
This compound has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling . This results in the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The compound’s interaction with EGFR affects several biochemical pathways. The most significant of these is the RAS/RAF/MEK/ERK pathway , which is involved in cell cycle regulation and survival. By inhibiting EGFR, the compound prevents the activation of this pathway, leading to cell cycle arrest and apoptosis .
Result of Action
The compound’s action results in significant apoptotic effects in various cancer cell lines . It has been found to arrest the cell cycle at the G2/M phase and upregulate the level of caspase-3, a key effector in the execution-phase of cell apoptosis .
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN4O2S3/c20-10-4-6-13(7-5-10)25-16-15(30-19(25)28)17(27)24-18(23-16)29-9-14(26)22-12-3-1-2-11(21)8-12/h1-8H,9H2,(H,22,26)(H,23,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVCPBAHHGUHOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN4O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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